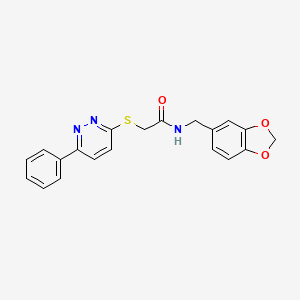
6-Methyl-2-(4-methylphenyl)-4-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been documented. For instance, the preparation method of 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid involves reacting 3-halo-4-(4-methylphenyl)-4-oxobutyric acid with 2-amino-5-methylpyridine under the action of a condensing agent . The method is noted for its mild reaction conditions, simple operation, and suitability for both laboratory synthesis and large-scale industrial production .Molecular Structure Analysis
The molecular structure of “6-Methyl-2-(4-methylphenyl)-4-phenylquinoline” can be represented by the linear formula C24H19NO2 . The molecular weight is 353.425 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Quinoline derivatives, such as 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline, are often synthesized through various chemical reactions and serve as intermediates or key components in the synthesis of more complex molecules. For example, the study by Al-Issa (2012) discusses the synthesis of pyridine and fused pyridine derivatives, showcasing the versatility of quinoline compounds in organic synthesis. The reaction of specific precursors can afford isoquinoline derivatives, demonstrating the potential of quinoline derivatives in the construction of complex organic frameworks S. A. Al-Issa, Molecules, 2012.
Biological Applications
Quinoline derivatives have shown significant biological activities, including their role as tubulin polymerization inhibitors, which is crucial in cancer research. For instance, Gastpar et al. (1998) identified methoxy-substituted 3-formyl-2-phenylindoles, related to quinoline structures, that inhibit tubulin polymerization, a key process in cell division, highlighting their potential as anticancer agents R. Gastpar, M. Goldbrunner, D. Marko, E. von Angerer, Journal of medicinal chemistry, 1998.
Material Science and Photophysics
In the field of materials science, quinoline derivatives have been used to develop new polymers with specific optical properties. Jenekhe et al. (2001) synthesized donor−acceptor conjugated copolymers incorporating quinoline units, which exhibit significant intramolecular charge transfer and solvatochromism, making them interesting materials for optoelectronic applications S. Jenekhe, Liangde Lu, Maksudul M. Alam, Macromolecules, 2001.
Sensing and Detection
Quinoline derivatives are also utilized in the development of sensors for various applications. Sun et al. (2018) constructed a two-photon fluorescent probe based on a quinoline derivative for detecting dithiothreitol (DTT), demonstrating the utility of quinoline structures in sensitive and selective chemical sensing Tong-Yan Sun, Lili Xia, Jinxin Huang, Yueqing Gu, Peng Wang, Talanta, 2018.
Mécanisme D'action
Mode of Action
The exact mode of action of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline is currently unknown. It’s possible that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes. More detailed studies are required to understand these interactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline are not well-studied. These properties play a crucial role in determining the compound’s bioavailability, or the extent and rate at which it reaches its site of action. More research is needed to understand the pharmacokinetics of this compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 6-Methyl-2-(4-methylphenyl)-4-phenylquinoline interacts with its targets and exerts its effects. Specific information about how these factors influence this compound is currently lacking .
Propriétés
IUPAC Name |
6-methyl-2-(4-methylphenyl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N/c1-16-8-11-19(12-9-16)23-15-20(18-6-4-3-5-7-18)21-14-17(2)10-13-22(21)24-23/h3-15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEWVPHFHAJXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(4-methylphenyl)-4-phenylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-ethyl-5-methyl-2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2915517.png)
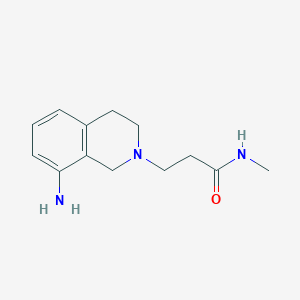
![2-chloro-N-[(1-hydroxycyclohexyl)methyl]pyridine-4-carboxamide](/img/structure/B2915519.png)

![1,7-dimethyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2915524.png)
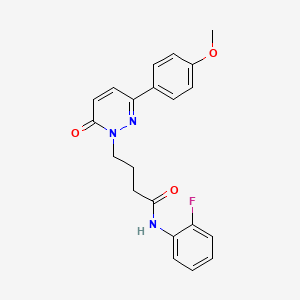
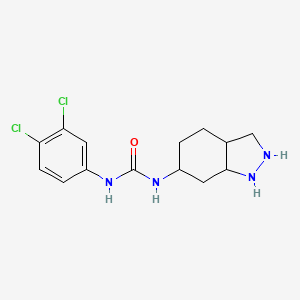

![3-[1-ethyl-2,2-bis(4-methoxyphenyl)vinyl]-1H-indole](/img/structure/B2915534.png)
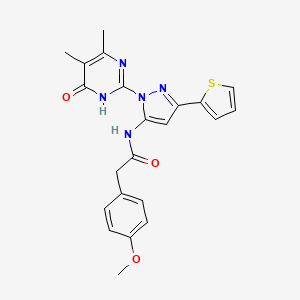
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorophenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2915536.png)
![2-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B2915537.png)
